An In-depth Technical Guide to the Chemical Properties of 3-Amino-1-(piperazin-1-yl)propan-1-one Dihydrochloride
An In-depth Technical Guide to the Chemical Properties of 3-Amino-1-(piperazin-1-yl)propan-1-one Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties of 3-Amino-1-(piperazin-1-yl)propan-1-one dihydrochloride, a piperazine derivative of interest in medicinal chemistry and drug development. This document delves into its structure, synthesis, physicochemical characteristics, spectral analysis, and potential biological relevance, offering field-proven insights and detailed methodologies for its study.
Introduction: The Significance of the Piperazine Moiety
Piperazine and its derivatives are ubiquitous scaffolds in modern pharmacology, recognized for their versatile biological activities and favorable pharmacokinetic properties.[1] The six-membered heterocyclic ring with two opposing nitrogen atoms imparts a unique combination of structural rigidity and the capacity for multiple interactions, making it a privileged structure in drug design. These derivatives have been successfully incorporated into a wide array of therapeutics, including antimicrobial, anticancer, and central nervous system (CNS) active agents.[2][3] The title compound, 3-Amino-1-(piperazin-1-yl)propan-1-one dihydrochloride, combines the piperazine core with a reactive aminopropanone side chain, suggesting its potential as a versatile building block for the synthesis of more complex molecules with diverse pharmacological applications.
Molecular Structure and Physicochemical Properties
The chemical structure of 3-Amino-1-(piperazin-1-yl)propan-1-one dihydrochloride is characterized by a piperazine ring linked via a nitrogen atom to a propan-1-one chain, which is terminated by a primary amino group. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media.
Table 1: Physicochemical Properties of 3-Amino-1-(piperazin-1-yl)propan-1-one and its Dihydrochloride Salt
| Property | 3-Amino-1-(piperazin-1-yl)propan-1-one (Free Base) | 3-Amino-1-(piperazin-1-yl)propan-1-one Dihydrochloride | Data Source |
| Molecular Formula | C₇H₁₅N₃O | C₇H₁₇Cl₂N₃O | [4] |
| Molecular Weight | 157.21 g/mol | 230.14 g/mol | [4] |
| CAS Number | 691394-08-8 | 1171462-77-3 | [4][5] |
| Appearance | Likely an oil or low-melting solid | White to off-white solid | Inferred |
| Solubility | Soluble in water and polar organic solvents | Freely soluble in water, soluble in methanol, sparingly soluble in ethanol | [3] |
| pKa | pKa1 ≈ 5.4, pKa2 ≈ 9.7 (Piperazine nitrogens, estimated) | Not available | [6] |
| Melting Point | Not available | >300 °C (with decomposition, typical for similar salts) | [6] |
Note: Some properties are estimated based on data for closely related piperazine derivatives due to the limited availability of experimental data for the specific title compound.
Synthesis and Purification
Proposed Synthetic Pathway
A potential synthetic route could involve the following steps:
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Protection of β-alanine: The amino group of β-alanine is protected with a suitable protecting group, such as tert-butoxycarbonyl (Boc), to prevent side reactions.
-
Activation of the carboxylic acid: The carboxylic acid of the N-Boc-β-alanine is activated, for example, by conversion to an acid chloride or by using a coupling agent like dicyclohexylcarbodiimide (DCC).
-
Amide bond formation: The activated N-Boc-β-alanine is reacted with piperazine to form the corresponding amide.
-
Deprotection: The Boc protecting group is removed under acidic conditions.
-
Salt formation: The resulting free amine is treated with hydrochloric acid to yield the dihydrochloride salt.
Caption: Proposed synthetic workflow for 3-Amino-1-(piperazin-1-yl)propan-1-one dihydrochloride.
Experimental Protocol: A General Approach
The following is a generalized experimental protocol based on the synthesis of similar compounds. Researchers should optimize the conditions for their specific needs.
-
Protection of β-alanine: To a solution of β-alanine in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide. Cool the mixture in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise. Allow the reaction to warm to room temperature and stir overnight. Acidify the reaction mixture and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure to obtain N-Boc-β-alanine.
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Amide Coupling: Dissolve N-Boc-β-alanine and a coupling agent (e.g., HBTU) in an aprotic solvent like dimethylformamide (DMF). Add a non-nucleophilic base such as diisopropylethylamine (DIPEA), followed by piperazine. Stir the reaction mixture at room temperature for several hours until completion.
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Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.
-
Deprotection and Salt Formation: Dissolve the purified N-Boc protected intermediate in a suitable solvent such as methanol. Add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or dioxane) and stir at room temperature. The dihydrochloride salt should precipitate out of the solution. Collect the solid by filtration, wash with a non-polar solvent, and dry under vacuum.
Spectral Characterization
While experimental spectra for the title compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectral Data for 3-Amino-1-(piperazin-1-yl)propan-1-one Dihydrochloride
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the protons of the piperazine ring (likely two broad multiplets), two methylene groups of the propanone chain (triplets), and a broad signal for the amine protons. Chemical shifts will be downfield due to the electron-withdrawing effect of the amide and the protonation of the nitrogens. |
| ¹³C NMR | Resonances for the carbonyl carbon of the amide, the methylene carbons of the propanone chain, and the carbons of the piperazine ring. |
| FT-IR | Characteristic absorption bands for N-H stretching (amine and ammonium salts), C=O stretching (amide), and C-N stretching. |
| Mass Spec. | The mass spectrum (ESI+) would be expected to show a molecular ion peak corresponding to the free base [M+H]⁺ at m/z 158.1. |
Analytical Methodologies
The purity and identity of 3-Amino-1-(piperazin-1-yl)propan-1-one dihydrochloride can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a particularly suitable method for this purpose.
HPLC Method for Purity Assessment
A robust HPLC method is crucial for the quality control of this compound. The following is a starting point for method development.
-
Column: A C18 reversed-phase column is a good initial choice.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic modifier (e.g., acetonitrile or methanol) is recommended. The acidic pH will ensure the protonation of the amine groups, leading to better peak shape.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable due to the lack of a strong chromophore in the molecule.
-
Method Validation: The method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, and robustness.[7]
Caption: A typical workflow for HPLC-based purity analysis.
Biological Activity and Toxicological Profile
The biological activity of 3-Amino-1-(piperazin-1-yl)propan-1-one dihydrochloride has not been extensively reported. However, the piperazine scaffold is known to interact with various biological targets.
Potential Pharmacological Relevance
Piperazine derivatives are known to exhibit a wide range of pharmacological activities, including effects on the central nervous system. Many piperazine-containing drugs act as antagonists or agonists at various neurotransmitter receptors. The aminopropanone side chain in the title compound could serve as a handle for further chemical modifications to explore its potential as a lead compound in drug discovery programs.
Toxicological Considerations
The toxicological profile of 3-Amino-1-(piperazin-1-yl)propan-1-one dihydrochloride has not been specifically determined. However, piperazine and some of its derivatives have been associated with adverse effects, including neurotoxicity at high doses.[6] It is crucial to handle this compound with appropriate safety precautions in a laboratory setting. A thorough toxicological evaluation would be necessary before considering any in vivo applications.
Stability and Storage
As a dihydrochloride salt, 3-Amino-1-(piperazin-1-yl)propan-1-one dihydrochloride is expected to be more stable than its free base form.[6]
-
Storage Conditions: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from moisture and atmospheric carbon dioxide.
-
Stability: Amine hydrochlorides are generally stable under normal storage conditions. However, prolonged exposure to high temperatures or humidity could lead to degradation.[8] Stability studies under accelerated conditions (e.g., elevated temperature and humidity) are recommended to establish a shelf-life.[9][10]
Conclusion and Future Directions
3-Amino-1-(piperazin-1-yl)propan-1-one dihydrochloride is a piperazine derivative with potential as a versatile building block in medicinal chemistry. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its expected chemical properties and outlines methodologies for its synthesis, characterization, and analysis based on established knowledge of related compounds. Further research is warranted to fully elucidate its physicochemical properties, biological activities, and toxicological profile, which will be crucial for unlocking its full potential in the development of novel therapeutic agents.
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